(S)-1-(Oxetan-3-YL)ethan-1-amine hcl

Description

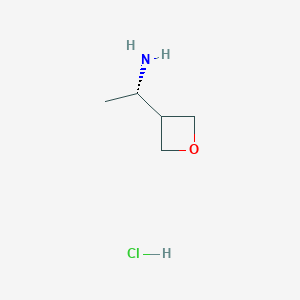

(S)-1-(Oxetan-3-YL)ethan-1-amine HCl is a chiral amine hydrochloride salt featuring an oxetane ring, a four-membered oxygen-containing heterocycle. Its molecular formula is C₅H₁₂ClNO, with a molecular weight of 137.61 g/mol (CAS: Not explicitly provided; related free base CAS: 1544892-89-8). The compound is used as a pharmaceutical intermediate, particularly in enantioselective synthesis and drug discovery, owing to its chiral center and compact oxetane moiety, which can enhance metabolic stability and bioavailability in drug candidates.

Properties

Molecular Formula |

C5H12ClNO |

|---|---|

Molecular Weight |

137.61 g/mol |

IUPAC Name |

(1S)-1-(oxetan-3-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C5H11NO.ClH/c1-4(6)5-2-7-3-5;/h4-5H,2-3,6H2,1H3;1H/t4-;/m0./s1 |

InChI Key |

YEUAWPRZTGNTRH-WCCKRBBISA-N |

Isomeric SMILES |

C[C@@H](C1COC1)N.Cl |

Canonical SMILES |

CC(C1COC1)N.Cl |

Origin of Product |

United States |

Biological Activity

(S)-1-(Oxetan-3-YL)ethan-1-amine hydrochloride is a chiral amine compound featuring an oxetane ring, which contributes to its unique biological properties. This article explores its biological activity, focusing on enzyme inhibition, receptor binding, and potential therapeutic applications.

The molecular formula of (S)-1-(Oxetan-3-YL)ethan-1-amine hydrochloride is , with a molecular weight of approximately 145.59 g/mol. Its structure includes a trifluoromethyl group that enhances its biological activity by improving binding affinity to various targets.

The biological activity of (S)-1-(Oxetan-3-YL)ethan-1-amine hydrochloride can be attributed to its interactions with specific enzymes and receptors. The presence of the oxetane ring and trifluoromethyl group allows for increased metabolic stability and altered pharmacokinetic properties, making it a promising candidate in drug development.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in various biological pathways, particularly those related to central nervous system disorders.

- Receptor Binding : Its structural features enhance binding affinity to specific receptors, which may lead to therapeutic effects in treating neurological conditions.

Biological Activity Data

The following table summarizes the biological activities observed in research studies involving (S)-1-(Oxetan-3-YL)ethan-1-amine hydrochloride:

Case Studies

Several studies have highlighted the efficacy of (S)-1-(Oxetan-3-YL)ethan-1-amine hydrochloride in preclinical models:

- Study on CNS Disorders :

- Autoimmune Disease Model :

Comparison with Similar Compounds

Key Observations :

- Substitution patterns (e.g., C2 vs. C3 oxetane placement) alter steric and electronic profiles, affecting enantioselective interactions.

Aryl-Substituted Chiral Ethanamine HCl Salts

Compounds with aromatic substituents instead of oxetane exhibit distinct pharmacological and physicochemical properties:

Key Observations :

- Aromatic substituents (e.g., phenyl, naphthyl) increase lipophilicity compared to oxetane, affecting membrane permeability and solubility.

- Electron-withdrawing groups (e.g., -CF₃, -F) enhance stability and binding affinity in target interactions.

Physicochemical and Functional Comparisons

Solubility and Stability

Enantioselectivity

- The oxetane moiety’s compact size enables efficient chiral recognition in host-guest systems, as demonstrated in crown ether-mediated transport studies.

- Bulkier substituents (e.g., naphthyl in (S)-NEA HCl) achieve higher enantioselectivity ratios (up to 98:2 in transport experiments) compared to smaller groups like phenyl.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.